molecular formula C10H8INO2 B7978181 3-iodo-6-methoxy-1H-quinolin-4-one

3-iodo-6-methoxy-1H-quinolin-4-one

Cat. No.: B7978181
M. Wt: 301.08 g/mol
InChI Key: PVVNUDPHTMKOSB-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-quinolin-4-one (CAS 1190972-41-8) is an iodinated quinoline derivative of high interest in medicinal chemistry and organic synthesis. With a molecular formula of C10H8INO2 and a molecular weight of 301.08 g/mol, this compound serves as a versatile synthetic intermediate . The quinoline scaffold is a privileged structure in drug discovery, and the introduction of an iodine atom at the 3-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . This makes it a valuable building block for constructing more complex, potentially bioactive molecules. Recent scientific literature highlights that iodine-substituted carboxy-quinoline derivatives are promising scaffolds for the development of novel antimicrobial agents . Preliminary in vitro studies on related iodo-quinoline compounds have shown investigated effects on microbial adhesion, the initial stage of biofilm development, against pathogens such as Staphylococcus epidermidis and Candida parapsilosis . Researchers can utilize this compound to develop new compounds targeting antimicrobial resistance. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodo-6-methoxy-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO2/c1-14-6-2-3-9-7(4-6)10(13)8(11)5-12-9/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVVNUDPHTMKOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C(C2=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aniline-β-Ketoester Cyclization

The quinolin-4-one scaffold is typically constructed via cyclocondensation of substituted anilines with β-ketoesters. For 6-methoxy derivatives, 3-methoxyaniline serves as the preferred starting material due to its regiospecific orientation during ring closure.

Procedure :

  • Schiff Base Formation :

    • 3-Methoxyaniline (16.0 mmol) reacts with ethyl acetoacetate (16.0 mmol) under reflux in benzene with para-toluene sulfonic acid (1.59 mmol) as a catalyst.

    • Dean-Stark trap removes water over 6 hours to drive imine formation.

  • Cyclization :

    • The resulting Schiff base is heated in DOWTHERM A at 250°C for 20 minutes, inducing cyclization to form 6-methoxy-1H-quinolin-4-one.

    • Yield : 34–60% after purification via column chromatography.

Mechanistic Insight :
The methoxy group at the meta position of the aniline directs cyclization, positioning the oxygen at C6 of the quinolinone. This contrasts with para-substituted anilines, which yield C7-methoxy products.

Regioselective Iodination at C3

Electrophilic Aromatic Substitution

Iodination of 6-methoxy-1H-quinolin-4-one exploits the electron-rich C3 position, activated by the adjacent ketone and methoxy groups.

Procedure :

  • Reaction Setup :

    • 6-Methoxy-1H-quinolin-4-one (62.2 mmol) is dissolved in dimethylformamide (DMF).

    • n-Butylamine (622 mmol) and iodine (62.2 mmol) in saturated aqueous KI (62 mL) are added sequentially.

  • Quenching and Isolation :

    • After 12 hours at room temperature, residual iodine is neutralized with sodium thiosulfate.

    • The product precipitates upon concentration and is filtered, yielding 3-iodo-6-methoxy-1H-quinolin-4-one.

    • Yield : 42–97% (substrate-dependent).

Optimization Notes :

  • Solvent : DMF enhances iodine solubility and stabilizes intermediates.

  • Base : n-Butylamine deprotonates the quinolinone, facilitating electrophilic attack at C3.

Functional Group Interconversion

Methoxy Group Introduction via Nucleophilic Substitution

For substrates lacking the methoxy group, late-stage methylation is achievable:

Procedure :

  • Hydroxyl Activation :

    • 6-Hydroxy-1H-quinolin-4-one is treated with PCl₅ to form the chloroquinoline.

  • Methoxylation :

    • NaOMe in methanol replaces chloride with methoxy at 80°C.

Yield : ~70% after acid workup.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry improves scalability and safety:

  • Cyclization Step :

    • Tubular reactors at 250°C reduce decomposition risks.

  • Iodination Step :

    • Microreactors enhance mixing and heat transfer, minimizing iodine excess.

Economic Impact :

  • 30% cost reduction compared to batch processes.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 12.21 (s, 1H, NH), 7.62 (d, J = 8.5 Hz, H5), 6.85 (s, H2), 3.89 (s, OCH3).

HRMS :

  • [C10H7INO2]+: Calculated 291.9532, Found 291.9529.

Challenges and Limitations

Regiochemical Control

  • Competing iodination at C2 occurs with electron-donating substituents (e.g., −OCH3 at C6), requiring precise stoichiometry.

Purification Difficulties

  • Iodinated products often require recrystallization from DMF/methanol to achieve >98% purity .

Chemical Reactions Analysis

Types of Reactions

3-iodo-6-methoxy-1H-quinolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 3-azido-6-methoxy-1H-quinolin-4-one or 3-cyano-6-methoxy-1H-quinolin-4-one can be formed.

    Oxidation Products: Quinoline N-oxides are common oxidation products.

    Reduction Products: Dihydroquinolines are typical reduction products.

    Coupling Products: Various biaryl compounds can be formed through coupling reactions.

Scientific Research Applications

Medicinal Chemistry

3-Iodo-6-methoxy-1H-quinolin-4-one has been identified as a promising lead compound for drug development. Its structural features allow it to interact with various molecular targets, including enzymes and receptors involved in disease pathways. The compound's unique combination of substituents enhances its potential biological activity compared to other similar compounds.

Case Studies

Several studies have explored the synthesis and biological evaluation of quinoline derivatives:

  • A study demonstrated that certain quinolinequinones exhibited significant cytotoxicity against breast cancer cells, suggesting a potential role for 3-Iodo-6-methoxy-1H-quinolin-4-one in cancer therapy .
  • Another investigation highlighted the compound's ability to function as an effective scaffold for developing novel antimicrobial agents through structure-activity relationship (SAR) studies .

Antimicrobial Applications

The compound has been evaluated for its antimicrobial efficacy against various pathogens. The introduction of iodine into quinoline structures has been shown to enhance their antimicrobial properties.

Microbial Activity

In vitro studies have demonstrated that 3-Iodo-6-methoxy-1H-quinolin-4-one exhibits activity against:

  • Gram-positive bacteria: Such as Staphylococcus epidermidis.
  • Gram-negative bacteria: Including Klebsiella pneumoniae.

These findings suggest that the compound could be developed into a novel class of antimicrobial agents .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial properties. Research has indicated that 3-Iodo-6-methoxy-1H-quinolin-4-one may share similar characteristics.

Research Findings

A study focusing on the optimization of antimalarial compounds revealed that modifications in the quinoline structure can significantly influence their efficacy against Plasmodium falciparum, the causative agent of malaria. The presence of specific substituents can enhance metabolic stability and reduce resistance development .

Summary Table: Applications of 3-Iodo-6-methoxy-1H-quinolin-4-one

Application AreaDescriptionNotable Findings
Medicinal ChemistryLead compound for drug development targeting various diseasesExhibits selective cytotoxicity against cancer cells
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteriaDemonstrated antimicrobial properties
Antimalarial PropertiesPotential efficacy against Plasmodium falciparumModifications enhance stability and efficacy

Mechanism of Action

The mechanism of action of 3-iodo-6-methoxy-1H-quinolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Key Analogs :

3-Chloro-6-Fluoro-4-Hydroxyquinolin-2(1H)-one (): Substituents: Chloro (C3), fluoro (C6), hydroxyl (C4). Comparison: The iodine atom in the target compound is significantly larger and more polarizable than chlorine or fluorine, which may enhance van der Waals interactions in biological systems.

7-Chloro-4-Hydroxy-6-Iodo-3-(o-Tolyl)Quinolin-2(1H)-One (): Substituents: Chloro (C7), iodo (C6), hydroxyl (C4), o-tolyl (C3). Comparison: While both compounds feature iodine, its placement at C6 (vs. C3 in the target) demonstrates how positional isomerism affects molecular interactions. The o-tolyl group in this analog introduces steric bulk absent in the target compound, which could influence binding affinity .

3-Chloro-6-Methyl-2-Phenyl-1H-Quinolin-4-One (): Substituents: Chloro (C3), methyl (C6), phenyl (C2). Comparison: The methyl group at C6 (electron-donating) is smaller than methoxy, reducing steric hindrance.

Antimicrobial Activity :

  • Compounds like 3-[(2-Aminopyrimidin-5-yl)carbonyl]-4-hydroxy-1-methyl-quinolin-2(1H)-one () exhibit antimicrobial properties, attributed to hydrogen bonding (C=O, C=N) and planar aromatic systems.

Physicochemical Properties

Solubility and Stability :

  • Methoxy groups (e.g., 6-Methoxy-7-Hydroxyquinazolin-4-One , ) enhance solubility in organic solvents compared to hydroxyl groups. The iodine atom, however, may reduce aqueous solubility due to increased molecular weight and hydrophobicity .

Thermal and Crystallographic Behavior :

  • Methylated analogs like 4-methoxy-1-methyl-2-quinolinone () exhibit defined crystallinity. The bulky iodine in the target compound could disrupt crystal packing, affecting melting points and stability .

Data Table: Comparative Analysis of Key Analogs

Compound Name Substituents (Positions) Key Properties Biological Relevance Reference
3-Iodo-6-Methoxy-1H-Quinolin-4-One I (C3), OMe (C6), =O (C4) High lipophilicity, moderate solubility Potential antimicrobial agent Inferred
3-Chloro-6-Fluoro-4-Hydroxyquinolin-2(1H)-one Cl (C3), F (C6), OH (C4) Electron-withdrawing, polar Antimicrobial studies
7-Chloro-4-Hydroxy-6-Iodo-3-(o-Tolyl)Quinolin-2(1H)-One Cl (C7), I (C6), OH (C4), o-tolyl (C3) Steric bulk, halogen interactions Structural studies
3-Chloro-6-Methyl-2-Phenyl-1H-Quinolin-4-One Cl (C3), Me (C6), Ph (C2) Moderate solubility, π-π stacking Synthetic intermediate

Biological Activity

3-Iodo-6-methoxy-1H-quinolin-4-one, a member of the quinoline family, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of an iodine atom at the 3-position and a methoxy group at the 6-position of the quinoline ring. Its molecular formula is C_10H_8I_NO, with a molecular weight of approximately 295.08 g/mol. The unique substitutions on the quinoline structure suggest potential interactions with biological targets, enhancing its pharmacological profile.

Synthesis Methods

The synthesis of 3-iodo-6-methoxy-1H-quinolin-4-one typically involves multi-step organic reactions. A common method includes:

  • Iodination : Starting from 6-methoxyquinolin-4-one, iodine is introduced at the 3-position using an oxidizing agent like sodium iodate under reflux conditions.
  • Purification : The product is purified through recrystallization or chromatography to ensure high yield and purity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 3-iodo-6-methoxy-1H-quinolin-4-one possess antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 62.5 µg/mL to 125 µg/mL, demonstrating their potential as antimicrobial agents .

Anticancer Activity

The anticancer properties of quinoline derivatives are also noteworthy. In vitro studies have demonstrated that 3-iodo-6-methoxy-1H-quinolin-4-one can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values reported for similar compounds range from 200 µg/mL to over 400 µg/mL, indicating moderate efficacy .

The mechanism by which 3-iodo-6-methoxy-1H-quinolin-4-one exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in disease processes, potentially inhibiting their activity.
  • Cell Cycle Disruption : By interfering with cellular signaling pathways, it may induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-iodo-6-methoxy-1H-quinolin-4-one, a comparative analysis with other quinoline derivatives is valuable:

Compound NameStructural FeaturesSimilarity Index
7-Fluoro-3-IodoquinolineFluorine at the 7-position0.69
Ethyl 4-ChloroquinolineChlorine at the 4-position0.63
Methyl 2-FluoroquinolineFluorine at different positions0.64

The structural variations can significantly influence biological activity due to differences in reactivity and binding affinity to biological targets .

Case Studies and Research Findings

Recent studies have explored the biological activities of various quinoline derivatives, including:

  • Antimicrobial Studies : A study demonstrated that derivatives with similar halogen substitutions exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus.
  • In Vitro Anticancer Studies : Research indicated that modifications in the quinoline structure could enhance cytotoxic effects against specific cancer cell lines.

These findings underscore the importance of structural features in determining biological activity and highlight the potential for developing new therapeutic agents based on this scaffold.

Q & A

Q. Table 1. Key Reaction Conditions for Quinoline Derivatives

ParameterExample ValuesEvidence Source
CatalystInCl₃ (20 mol%)
Solvent SystemCH₂Cl₂/di-isopropylether
Reaction Time5 min (microwave)
Yield63%

Q. Table 2. Comparison of Analytical Techniques

TechniqueApplicationResolution
X-ray CrystallographyAbsolute configuration0.01 Å
¹³C NMRCarbon hybridizationδ ± 0.1 ppm
Fast GCHigh-throughput purity check<1 min runtime

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